molecular formula C10H7BrO3 B13975528 Methyl 2-bromobenzofuran-6-carboxylate

Methyl 2-bromobenzofuran-6-carboxylate

Cat. No.: B13975528
M. Wt: 255.06 g/mol
InChI Key: LIKRSWAQDNZFCL-UHFFFAOYSA-N
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Description

Methyl 2-bromobenzofuran-6-carboxylate is an organic compound with the molecular formula C10H7BrO3 It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromobenzofuran-6-carboxylate can be synthesized through several methods. One common approach involves the bromination of benzofuran derivatives followed by esterification. For instance, the starting material, 2-bromobenzofuran, can be reacted with methyl chloroformate in the presence of a base such as triethylamine to yield the desired ester .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale bromination and esterification processes. These processes are typically optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromobenzofuran-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

Methyl 2-bromobenzofuran-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromobenzofuran-6-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromobenzofuran-2-carboxylate
  • Ethyl 2-bromobenzofuran-6-carboxylate
  • 2-Bromo-1-benzofuran-6-carboxylic acid

Uniqueness

Methyl 2-bromobenzofuran-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H7BrO3

Molecular Weight

255.06 g/mol

IUPAC Name

methyl 2-bromo-1-benzofuran-6-carboxylate

InChI

InChI=1S/C10H7BrO3/c1-13-10(12)7-3-2-6-5-9(11)14-8(6)4-7/h2-5H,1H3

InChI Key

LIKRSWAQDNZFCL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(O2)Br

Origin of Product

United States

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